
2-Octyl-1,2-benzothiazol-3(2H)-one
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Overview
Description
2-Octyl-1,2-benzisothiazol-3(2H)-one is a chemical compound belonging to the class of benzisothiazolinones. These compounds are known for their antimicrobial properties and are often used as preservatives in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with octyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 2-Octyl-1,2-benzisothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-1,2-benzisothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzisothiazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazolinone ring to benzisothiazolidine.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzisothiazolidine derivatives.
Substitution: Various alkyl or aryl benzisothiazolinones.
Scientific Research Applications
2-Octyl-1,2-benzisothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Industry: Used as a preservative in paints, coatings, and personal care products.
Mechanism of Action
The antimicrobial activity of 2-Octyl-1,2-benzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Lacks the octyl group but shares the benzisothiazolinone core structure.
2-Methyl-1,2-benzisothiazol-3(2H)-one: Contains a methyl group instead of an octyl group.
2-Butyl-1,2-benzisothiazol-3(2H)-one: Contains a butyl group instead of an octyl group.
Uniqueness
2-Octyl-1,2-benzisothiazol-3(2H)-one is unique due to its long octyl chain, which enhances its lipophilicity and may improve its ability to interact with lipid membranes. This property can make it more effective as an antimicrobial agent compared to its shorter-chain analogs.
Biological Activity
2-Octyl-1,2-benzothiazol-3(2H)-one, also known as 2-octyl-1,2-benzothiazolinone (OBT), is a member of the benzothiazolinone family. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties. It is primarily employed in industrial applications as a biocide and preservative due to its ability to disrupt cellular functions in microorganisms.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic arrangement combining a benzene ring with a thiazole ring. Its molecular formula is C11H13NOS and it has a molar mass of approximately 215.29 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. It acts by disrupting cellular processes, leading to cell death. The compound has been evaluated for its effectiveness against bacteria and fungi, making it suitable for use in consumer products where microbial contamination is a concern.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Structure-Activity Relationship (SAR)
Studies have explored the structure-activity relationship of related compounds, indicating that modifications to the benzothiazolinone scaffold can enhance antifungal activity. The presence of specific functional groups such as methyl and phenyl rings has been associated with improved efficacy against fungal pathogens .
Safety and Toxicology
While this compound is effective as a biocide, its safety profile is crucial for consumer applications. Toxicological assessments have shown that it possesses a relatively low toxicity compared to other biocides. For instance:
Table 2: Toxicological Profile
Endpoint | Value | Reference |
---|---|---|
LD50 (oral, rat) | >5000 mg/kg | |
Skin irritation | Causes irritation | |
Eye damage | Causes serious eye irritation |
Industrial Applications
In industrial settings, this compound is utilized in coatings and paints to prevent microbial growth. A study highlighted its effectiveness in preserving water-based paints against fungal contamination over extended periods .
Environmental Impact
Environmental assessments indicate that while the compound is not classified as hazardous to aquatic life, its persistence in the environment requires careful management during disposal .
Properties
CAS No. |
141426-19-9 |
---|---|
Molecular Formula |
C15H21NOS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-octyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H21NOS/c1-2-3-4-5-6-9-12-16-15(17)13-10-7-8-11-14(13)18-16/h7-8,10-11H,2-6,9,12H2,1H3 |
InChI Key |
WVGPLHUTLSZSGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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